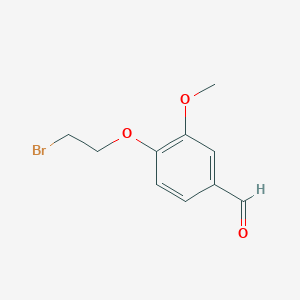

4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSWCDPTQADMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582087 | |

| Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99070-23-2 | |

| Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Bromoethoxy)-3-methoxybenzaldehyde CAS number and chemical properties

This in-depth technical guide details the chemical properties, synthesis, and application of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde (CAS 99070-23-2), a critical intermediate in medicinal chemistry.[1]

Core Scaffold for Solubilizing Tail Integration in Kinase Inhibitor Discovery [1]

Executive Summary

This compound (CAS 99070-23-2 ) is a specialized electrophilic building block used primarily in the synthesis of small molecule drugs, specifically Tyrosine Kinase Inhibitors (TKIs) .[1] Its structural dual-functionality—combining a reactive alkyl bromide "handle" with a versatile aldehyde "anchor"—allows researchers to introduce solubilizing moieties (such as morpholine or piperidine) into hydrophobic drug cores.[1] This guide outlines the compound's physicochemical profile, optimized synthesis protocols, and its strategic utility in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[2][3]

Nomenclature & Identification

| Parameter | Detail |

| CAS Number | 99070-23-2 |

| IUPAC Name | This compound |

| Synonyms | O-(2-Bromoethyl)vanillin; 4-(2-Bromoethoxy)-m-anisaldehyde |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| SMILES | COc1cc(C=O)ccc1OCCBr |

Physical Properties

| Property | Value | Source/Observation |

| Appearance | White to off-white crystalline solid | Recrystallized from EtOH/Heptane |

| Melting Point | 66 – 70 °C | Experimental Lit. [1] |

| Boiling Point | ~360 °C (Predicted) | Decomposes at high temp |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Insoluble in Water |

| Flash Point | > 110 °C | Estimated |

Synthetic Methodology

The synthesis of this compound utilizes a Williamson Ether Synthesis protocol.[1] The choice of base and solvent is critical to prevent the formation of the dimer (bis-aldehyde) byproduct.

Reaction Mechanism

The phenolic hydroxyl group of vanillin is deprotonated by a weak base (K₂CO₃) to form a phenoxide anion. This nucleophile attacks 1,2-dibromoethane in an S_N2 fashion.[1]

-

Critical Control Point: A large excess of 1,2-dibromoethane (3–5 equivalents) is required to ensure mono-alkylation and prevent the phenoxide from attacking the product's bromide tail.[1]

Optimized Protocol (Lab Scale: 10g)

Reagents:

-

Vanillin (1.0 eq)

-

1,2-Dibromoethane (4.0 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Acetonitrile (ACN) or DMF (Solvent)[2]

Step-by-Step Procedure:

-

Setup: Charge a 250 mL round-bottom flask with Vanillin (10.0 g, 65.7 mmol) and anhydrous K₂CO₃ (18.2 g, 131.4 mmol).

-

Solvent Addition: Add Acetonitrile (100 mL). Stir to form a suspension.

-

Electrophile Addition: Add 1,2-Dibromoethane (22.6 mL, 262.8 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Endpoint: Disappearance of Vanillin (Rf ~0.3) and appearance of product (Rf ~0.5).

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Concentration: Remove the solvent and excess 1,2-dibromoethane under reduced pressure (Rotovap).

-

Note: 1,2-Dibromoethane is toxic; use a high-efficiency trap.[1]

-

-

Purification: The crude residue is often an oil that solidifies. Recrystallize from hot Ethanol or a Heptane/EtOAc mixture to yield white crystals.

Synthesis Workflow Diagram

Figure 1: Reaction scheme for the mono-alkylation of vanillin. Excess dibromide suppresses dimer formation.[1]

Applications in Drug Discovery

This compound acts as a "linker intermediate" for introducing solubilizing tails, a common requirement in the development of kinase inhibitors (e.g., EGFR, VEGFR inhibitors like Vandetanib analogs).

The "Solubilizing Tail" Strategy

Many kinase inhibitor scaffolds (quinazolines, quinolines) are highly lipophilic and suffer from poor oral bioavailability. Medicinal chemists attach polar side chains (e.g., morpholine, N-methylpiperazine) to improve solubility.

-

Role of CAS 99070-23-2: It provides the pre-installed 2-carbon spacer (-OCH2CH2-) with a reactive bromide.[1]

-

Downstream Chemistry: The bromide is displaced by a secondary amine, and the aldehyde is subsequently condensed with an aniline or other nucleophiles to build the drug core.

Application Workflow

Figure 2: Strategic use of the intermediate to introduce solubilizing amine tails into drug scaffolds.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standard values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 9.85 | Singlet (s) | 1H | Aldehyde CHO |

| 7.44 | Doublet of doublets (dd) | 1H | Ar-H6 |

| 7.41 | Doublet (d) | 1H | Ar-H2 |

| 6.99 | Doublet (d) | 1H | Ar-H5 |

| 4.43 | Triplet (t) | 2H | -O-CH₂ -CH₂-Br |

| 3.93 | Singlet (s) | 3H | -OCH₃ |

| 3.68 | Triplet (t) | 2H | -O-CH₂-CH₂ -Br |

Infrared Spectroscopy (FT-IR)

-

1680–1690 cm⁻¹: Strong C=O stretch (Aldehyde).

-

1580, 1510 cm⁻¹: Aromatic C=C skeletal vibrations.

-

1260, 1030 cm⁻¹: C-O ether stretching.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Avoid dust formation.[1] Use in a fume hood. The compound is an alkylating agent (alkyl bromide) and should be treated as a potential mutagen; wear nitrile gloves and safety glasses.

References

-

Sigma-Aldrich. Product Specification: this compound.[1] Retrieved from [1]

-

PubChem. Compound Summary: this compound.[1] National Library of Medicine. Retrieved from

-

Organic Syntheses. General procedure for alkylation of phenols. (Contextual Reference for Protocol). Retrieved from

-

BOC Sciences. Building Blocks for Kinase Inhibitors. Retrieved from

Sources

Technical Guide: Molecular Structure & Synthesis of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Part 1: Executive Summary

4-(2-Bromoethoxy)-3-methoxybenzaldehyde (CAS: 99070-23-2 ) is a specialized chemical intermediate widely utilized in medicinal chemistry and drug discovery. Structurally derived from vanillin, it serves as a critical "linker scaffold" for introducing the 2-aminoethoxy pharmacophore—a structural motif prevalent in tyrosine kinase inhibitors (TKIs) such as Gefitinib , Erlotinib , and Vandetanib .

The compound features a reactive alkyl bromide "warhead" capable of facile nucleophilic substitution with secondary amines (e.g., morpholine, piperidine), making it an essential building block for optimizing pharmacokinetic properties like solubility and target binding affinity.

Part 2: Molecular Characterization

Physicochemical Properties

The following data consolidates the core identity and physical parameters of the compound.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 99070-23-2 |

| Molecular Formula | |

| Molecular Weight | 259.10 g/mol |

| Exact Mass | 257.9892 (for |

| Appearance | White to off-white crystalline solid |

| Melting Point | 66–70 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO; slightly soluble in Ethanol |

Structural Connectivity

The molecule consists of a benzaldehyde core with a methoxy group at the meta position (C3) and a 2-bromoethoxy chain at the para position (C4).

Figure 1: Structural connectivity highlighting functional domains.

Part 3: Synthesis & Production Protocol

Reaction Logic

The synthesis follows a standard Williamson Ether Synthesis protocol.[1] The phenolic hydroxyl group of Vanillin is deprotonated by a weak base (

Critical Control Point: A large excess of 1,2-dibromoethane (3-5 equivalents) is required to prevent the formation of the dimer (bis-aldehyde), where one dibromoethane molecule reacts with two vanillin molecules.

Experimental Workflow

Reagents:

-

Vanillin (1.0 eq)

-

1,2-Dibromoethane (4.0 eq)

-

Potassium Carbonate (

, 2.0 eq, anhydrous) -

Solvent: Acetonitrile (MeCN) or DMF

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Vanillin (10 g, 65.7 mmol) in MeCN (100 mL).

-

Activation: Add anhydrous

(18.2 g, 131.4 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation. -

Alkylation: Add 1,2-dibromoethane (22.6 mL, 262.8 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (80-82 °C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of Vanillin.

-

Workup:

-

Purification: Recrystallize the crude solid from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Figure 2: Step-by-step synthesis workflow for high-purity production.

Part 4: Analytical Profiling

To ensure the integrity of the synthesized intermediate, the following spectral characteristics should be verified.

Proton NMR ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 9.85 | Singlet (s) | 1H | Aldehyde (-CH O) |

| 7.43 | Doublet of doublets (dd) | 1H | Aromatic C6-H |

| 7.40 | Doublet (d) | 1H | Aromatic C2-H |

| 6.98 | Doublet (d) | 1H | Aromatic C5-H |

| 4.42 | Triplet (t, | 2H | Ether methylene (-O-CH 2-) |

| 3.92 | Singlet (s) | 3H | Methoxy (-OCH 3) |

| 3.68 | Triplet (t, | 2H | Bromo methylene (-CH 2-Br) |

Mass Spectrometry[4]

-

Method: ESI (+) or EI.[3]

-

Pattern: The presence of a bromine atom results in a characteristic 1:1 isotopic ratio for the molecular ion peaks.

-

Signals:

-

(

-

(

-

(

Part 5: Applications in Drug Discovery

Kinase Inhibitor Synthesis

This compound is a "privileged intermediate" for synthesizing EGFR and VEGFR inhibitors. The terminal bromide serves as a leaving group for nucleophilic substitution with amines (e.g., N-methylpiperazine, morpholine).

Mechanism of Action for Downstream Drugs:

-

Linker Installation: The 2-bromoethoxy chain provides the optimal distance (2 carbons) for solvent interaction.

-

Solubilization: Displacement of the bromide with a heterocycle (e.g., piperidine) introduces a basic center, significantly enhancing the water solubility of the final drug molecule.

-

Target: Used in analogs of Vandetanib (Caprelsa) and Gefitinib (Iressa) to modify the solvent-exposed region of the kinase binding pocket.

PROTAC Linker Chemistry

In emerging modalities like PROTACs (Proteolysis Targeting Chimeras), this aldehyde can serve as an anchor point. The aldehyde functionality allows for reductive amination to attach E3 ligase ligands, while the bromo-chain connects to the target protein ligand.

Part 6: Safety & Handling

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. The aldehyde is stable but should be kept away from strong oxidizers.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 99070-23-2). Retrieved from

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24881697. Retrieved from

-

Taber, D. F., et al. (2009). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. (Protocol adapted for alkylation logic). Retrieved from

-

Tocris Bioscience. Vandetanib: Biological Activity and Synthesis Intermediates. Retrieved from

-

BenchChem. Synthesis of 4-alkoxybenzaldehydes via Williamson Ether Synthesis. Retrieved from

Sources

Safety Data Sheet (SDS) and handling precautions for bromoethoxy benzaldehydes

Executive Summary & Chemical Context

Bromoethoxy benzaldehydes (e.g., 4-(2-bromoethoxy)benzaldehyde, CAS 52191-15-8) are critical bifunctional building blocks in medicinal chemistry.[1] They serve as "molecular velcro," connecting pharmacophores via stable ether linkages while providing an aldehyde handle for reductive amination or olefination.

However, their utility comes with a dual-hazard profile :

-

The Alkylating Tail: The bromoethoxy group is a primary alkyl halide, acting as a potential alkylating agent and skin sensitizer.

-

The Oxidizable Head: The aldehyde moiety is prone to autoxidation to benzoic acid, compromising stoichiometry in sensitive couplings like PROTAC synthesis.

This guide moves beyond standard SDS compliance, offering a field-tested protocol for maintaining compound integrity and researcher safety.

Physicochemical Identity & Hazard Mechanism[1][2][3]

Key Isomers and Properties

| Property | 4-(2-Bromoethoxy)benzaldehyde | 3-(2-Bromoethoxy)benzaldehyde |

| CAS Number | 52191-15-8 | 186191-19-5 |

| Molecular Weight | 229.07 g/mol | 229.07 g/mol |

| Physical State | White to pale yellow solid/crystalline | Pale yellow solid or oil |

| Melting Point | 58–60 °C | 48–52 °C |

| Solubility | DCM, THF, Ethyl Acetate | DCM, THF, Ethyl Acetate |

| Primary Reactivity | Nucleophilic Substitution ( | Nucleophilic Substitution ( |

The Hazard Cascade (Mechanism of Action)

Standard GHS codes (H315, H317, H319) often fail to convey why a compound is dangerous. Bromoethoxy benzaldehydes possess a reactive electrophilic carbon adjacent to the bromine. Upon contact with biological nucleophiles (DNA bases, proteins), they can form covalent bonds (alkylation), leading to sensitization and potential cytotoxicity.

Figure 1: Dual-Hazard Mechanism & Degradation Pathways

Caption: The dual reactivity profile showing biological alkylation risks (Red) and chemical stability risks via oxidation (Green/Yellow).[1]

Comprehensive Hazard Assessment (GHS)

Based on authoritative data for the class (CAS 52191-15-8 and analogs), the following classifications apply. Note the emphasis on Sensitization .

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2][3][4]

-

Skin Sensitization: Category 1 (H317) - Critical: Once sensitized, trace exposure can trigger anaphylactic-type reactions.[1]

Expert Insight: The "Sensitizer" label is often ignored. For bromo-alkoxy compounds, this is a cumulative risk. Researchers handling this repeatedly without proper glove discipline often develop contact dermatitis months later.

Storage & Stability Protocol: The "Inert Chain"

Aldehydes are "oxygen scavengers." If you store a 98% pure bottle on a shelf at room temperature, it will likely degrade to 90% purity (10% benzoic acid) within weeks. This acid impurity can quench basic catalysts (e.g., TEA, DIPEA) in subsequent reactions.

Protocol: The 3-Point Storage Rule

-

Temperature: Store at 2–8°C . Cold slows the rate of autoxidation and hydrolysis.

-

Atmosphere: Argon or Nitrogen backfill is mandatory after every use.

-

Why? Removing

prevents the radical chain reaction that forms carboxylic acids.

-

-

Container: Amber glass with a Teflon-lined cap .

-

Why? Alkyl bromides can slowly permeate polyethylene (standard plastic caps), and light accelerates halogen degradation.

-

Operational Handling & PPE

This protocol uses a "Swiss Cheese" safety model—multiple layers of defense to prevent exposure.

Personal Protective Equipment (PPE) Matrix

| PPE Item | Specification | Rationale |

| Gloves (Primary) | Nitrile (Double gloved) | Standard latex is permeable to organic halides.[1] |

| Gloves (High Risk) | Silver Shield / Laminate | Required for synthesis >5g or spill cleanup. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for lachrymators/irritants. |

| Respiratory | Fume Hood (Face velocity >100 fpm) | Prevents inhalation of dust/vapor (H335). |

Workflow: The "Clean Transfer" Method

To maintain purity and safety, follow this closed-loop transfer method.

Figure 2: Safe Handling Workflow

Caption: Operational workflow emphasizing temperature equilibration to prevent moisture condensation (hydrolysis risk).

Step-by-Step Protocol:

-

Equilibration: Remove the bottle from the fridge and let it stand for 15 minutes before opening. Opening a cold bottle attracts atmospheric moisture, which hydrolyzes the alkyl bromide to an alcohol and HBr.

-

Weighing: Perform all weighing inside a certified chemical fume hood. These solids can be fluffy; use an anti-static gun if available to prevent dispersal.

-

Immediate Solvation: Once weighed, immediately dissolve the compound in your reaction solvent (e.g., DMF, DCM). In solution, the vapor pressure is reduced, lowering inhalation risk.

-

Reseal: Flush the source bottle with a gentle stream of Nitrogen/Argon, cap tightly with Parafilm, and return to cold storage.

Emergency Response & Waste Management

Accidental Release (Spills)

Do not wipe with paper towels immediately. [1]

-

Evacuate: Clear the immediate area if dust is airborne.[5]

-

PPE Up: Don Silver Shield/Laminate gloves and a respirator (N95 or P100) if outside the hood.

-

Absorb: Cover liquid spills with vermiculite or sand. For solids, wet a pad with ethanol to pick up dust without dispersing it.

-

Neutralize (Surface): After bulk removal, wipe the surface with a dilute solution of sodium thiosulfate (to quench any free bromine traces) followed by soap and water.

First Aid[7]

-

Skin Contact: Wash with soap and water for 15 minutes .[6] Do not use alcohol (it enhances skin absorption). If redness persists, seek medical attention (potential sensitization).

-

Eye Contact: Rinse immediately for 15 minutes, lifting eyelids.[7] Consult an ophthalmologist.

Disposal

-

Stream: Halogenated Organic Waste.

-

Pre-treatment: If quenching a reaction mixture containing this, ensure no strong oxidizers are present to avoid generating bromine gas (

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262706, 4-(2-Bromoethoxy)benzaldehyde. Retrieved from [Link]

-

American Chemical Society (2023). Identifying and Handling Sensitizers in the Laboratory. ACS Center for Lab Safety. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]

Sources

- 1. 52191-15-8|4-(2-Bromoethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 4-(2-Bromoethoxy)Benzaldehyde | C9H9BrO2 | CID 262706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Page loading... [guidechem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Monograph: Spectral Characterization of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Topic: 1H NMR and 13C NMR Spectral Data for 4-(2-Bromoethoxy)-3-methoxybenzaldehyde Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This compound (CAS: 99070-23-2) is a critical pharmacophore intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors (e.g., Vandetanib analogs) and vanilloid receptor modulators. Its structural integrity is defined by the presence of a reactive 2-bromoethyl "handle" and a formyl group, making it susceptible to specific degradation pathways (hydrolysis, elimination) that must be monitored via NMR.

This guide provides a definitive reference for the structural validation of this compound, emphasizing the differentiation between the product and common impurities such as unreacted vanillin or the vinyl elimination byproduct.

Compound Profile

| Parameter | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 66–70 °C |

| Solubility | Soluble in CDCl₃, DMSO-d₆, Acetone-d₆ |

Synthesis & Impurity Origins

To interpret the NMR data correctly, one must understand the synthetic origin. The compound is typically generated via a Williamson ether synthesis using Vanillin and 1,2-dibromoethane.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic pathway and potential impurity generation. The "Vinyl Ether" impurity is a critical quality attribute monitored by NMR.

1H NMR Spectral Analysis

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz / 500 MHz Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

Assignment Strategy

The spectrum is characterized by three distinct regions:

-

Aldehyde Region (>9.5 ppm): Diagnostic singlet.

-

Aromatic Region (6.5–7.5 ppm): ABX system typical of 1,3,4-trisubstituted benzenes.

-

Aliphatic Region (3.5–4.5 ppm): The "fingerprint" of the bromoethoxy chain.

1H NMR Data Table

| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Structural Context |

| 9.86 | Singlet (s) | 1H | - | -CHO | Formyl proton. Deshielded by anisotropy of C=O. |

| 7.44 | Doublet (d) | 1H | J = 1.9 | Ar-H2 | Ortho to CHO, meta to O-alkyl. |

| 7.42 | Doublet of Doublets (dd) | 1H | J = 8.2, 1.9 | Ar-H6 | Ortho to CHO. Overlap with H2 is common. |

| 6.98 | Doublet (d) | 1H | J = 8.2 | Ar-H5 | Ortho to O-alkyl. Shielded relative to H2/H6. |

| 4.42 | Triplet (t) | 2H | J = 6.4 | -O-CH₂- | Ethoxy methylene adjacent to Oxygen. Strongly deshielded. |

| 3.93 | Singlet (s) | 3H | - | -OCH₃ | Methoxy group. Diagnostic sharp singlet. |

| 3.68 | Triplet (t) | 2H | J = 6.4 | -CH₂-Br | Bromo-methylene. Upfield relative to O-CH₂.[1][2] |

Technical Insight: The Ethoxy Chain

The most critical validation of the alkylation is the splitting pattern of the ethyl chain.

-

Triplet at 4.42 ppm: This signal corresponds to the protons on the carbon attached to the ether oxygen. It is chemically equivalent but magnetically distinct from the protons next to the bromine.

-

Triplet at 3.68 ppm: The protons adjacent to bromine appear upfield because bromine is less electronegative than oxygen.

-

Validation Check: If these signals appear as broad multiplets or quartets, it indicates the presence of the vinyl impurity (elimination product) or residual 1,2-dibromoethane (singlet at ~3.73 ppm).

13C NMR Spectral Analysis

Solvent: CDCl₃ Frequency: 100 MHz / 125 MHz

Assignment Logic

The 13C spectrum confirms the carbon skeleton. The key diagnostic is the separation between the C-O aromatic carbons and the aliphatic carbons.

13C NMR Data Table

| Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| 190.9 | Quaternary (C=O) | C=O | Characteristic aldehyde carbonyl. |

| 153.8 | Quaternary (C-O) | C-4 | Ipso to bromoethoxy group. |

| 150.1 | Quaternary (C-O) | C-3 | Ipso to methoxy group. |

| 130.4 | Quaternary | C-1 | Ipso to aldehyde. |

| 126.7 | Methine (CH) | C-6 | Aromatic CH. |

| 112.4 | Methine (CH) | C-5 | Aromatic CH (Ortho to ether). |

| 109.3 | Methine (CH) | C-2 | Aromatic CH (Isolated between substituents). |

| 68.9 | Methylene (CH₂) | -O-CH₂- | Ether linkage carbon. |

| 56.1 | Methyl (CH₃) | -OCH₃ | Methoxy carbon. |

| 28.6 | Methylene (CH₂) | -CH₂-Br | Brominated carbon. Distinctly upfield. |

Impurity Profiling & Troubleshooting

In process development, "pure" NMR is rare. Below are the signals indicating process failure.

Common Impurity Signals (CDCl₃)

| Impurity | Diagnostic Signal (1H) | Cause | Remediation |

| Vanillin (SM) | Phenolic -OH (s) at ~6.2 ppm | Incomplete reaction | Extend reaction time; check base equivalents. |

| Vinyl Ether | Vinylic protons (dd) at 6.6, 4.8, 4.5 ppm | Overheating (E2 elimination) | Lower reaction temp; avoid strong hydroxide bases. |

| 1,2-Dibromoethane | Singlet (s) at 3.73 ppm | Poor workup | Recrystallization from Ethanol/Hexane. |

| Aldehyde Dimer | Complex aromatics, loss of 3.68 triplet | Bis-alkylation (Trace) | Use excess dibromoethane during synthesis. |

Structural Logic Diagram (DOT)

Figure 2: Correlation between structural moieties and observed spectral shifts.

Experimental Protocol for Validation

To reproduce the data above, the following purification protocol is recommended before spectral acquisition.

-

Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃.

-

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug or 0.45 µm PTFE syringe filter.

-

Acquisition:

-

1H: 16 scans, 1s relaxation delay.

-

13C: 1024 scans, 2s relaxation delay (to ensure quaternary carbons are visible).

-

References

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 99070-23-2).[3]

-

PubChem. (2024).[3] Compound Summary: this compound.[3] National Library of Medicine. [3]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

-

SpectraBase. (2024).[4] 1H NMR of Vanillin Derivatives. Wiley Science Solutions.

Sources

A Technical Guide to the FTIR Analysis of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde: Assigning Aldehyde and Ether Absorption Bands

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and fine chemical industries, this document elucidates the theoretical principles and practical identification of the key vibrational absorption bands corresponding to the aldehyde and ether functional groups within this polysubstituted benzaldehyde derivative. We will explore how molecular architecture—specifically, aromatic conjugation and the electronic effects of methoxy and bromoethoxy substituents—influences the spectral positions of the carbonyl (C=O) and ether (C-O-C) stretching vibrations. This guide synthesizes data from established spectroscopic principles and analogous molecular structures to provide a predictive framework for spectral interpretation, complete with a summary of expected absorption bands and a standard operating protocol for sample analysis.

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification of functional groups in organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), FTIR provides a unique spectral "fingerprint" of a compound. For a molecule such as this compound, which possesses multiple functional groups critical to its chemical reactivity and utility as a synthetic intermediate, FTIR serves as a rapid and reliable tool for structural verification and purity assessment.

The subject of this guide, this compound, is a vanillin derivative. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-studied molecule, and its spectral data provides a robust foundation for our analysis.[1][2][3] By substituting the hydroxyl group of vanillin with a bromoethoxy group, we introduce a second ether linkage and a halogen atom, leading to predictable shifts in the vibrational frequencies of the core functional groups. This document will systematically dissect the expected FTIR spectrum, focusing on the highly diagnostic aldehyde and ether bands.

Molecular Structure and Key Vibrational Modes

The chemical structure of this compound dictates its infrared spectrum. The molecule is comprised of a 1,3,4-trisubstituted benzene ring bearing an aldehyde group, a methoxy group, and a bromoethoxy group.

The primary functional groups of interest are:

-

Aromatic Aldehyde: Characterized by the C=O double bond and the unique C-H bond of the formyl group (-CHO).

-

Aryl-Alkyl Ethers: Two distinct C-O-C linkages are present: the methoxy group (Ar-O-CH₃) and the bromoethoxy group (Ar-O-CH₂CH₂Br).

The analysis will focus on the stretching vibrations of these groups, as they produce the most prominent and identifiable bands in the diagnostic region of the IR spectrum (4000-1500 cm⁻¹).

Figure 1: Conceptual diagram of this compound highlighting the key functional groups and their associated vibrational bonds analyzed by FTIR spectroscopy.

Part 1: The Aromatic Aldehyde Group Vibrations

The aldehyde functional group gives rise to two highly characteristic absorption bands, making it one of the easier groups to identify via FTIR.

Carbonyl (C=O) Stretching Vibration

The C=O stretching vibration of aldehydes and ketones produces one of the strongest and sharpest signals in an IR spectrum.[4] For saturated aliphatic aldehydes, this band typically appears between 1740-1720 cm⁻¹.[5] However, in this compound, the aldehyde group is conjugated with the aromatic ring. This conjugation delocalizes the pi-electrons of the carbonyl bond, slightly weakening it and lowering the absorption frequency.[6][7]

Furthermore, the methoxy and bromoethoxy groups, both being alkoxyl groups, act as electron-donating groups through resonance, pushing electron density into the ring.[8] This increased electron density further enhances the conjugation effect, shifting the C=O absorption to an even lower wavenumber.

For comparison, benzaldehyde absorbs at ~1700 cm⁻¹,[9] while vanillin, which has strong electron-donating hydroxyl and methoxy groups, shows a C=O stretch at approximately 1666 cm⁻¹.[2] Given that the bromoethoxy group's electron-donating resonance is similar to a hydroxyl group, a C=O stretching frequency in a similar range is expected for the target molecule.

-

Expected Absorption: A very strong, sharp band between 1690-1665 cm⁻¹ .

Aldehydic C-H Stretching Vibration

A definitive feature for an aldehyde is the stretching vibration of the hydrogen atom bonded to the carbonyl carbon (O=C-H). This C-H stretch typically appears as a pair of medium-intensity bands between 2830-2695 cm⁻¹.[5][6] This doublet arises from a phenomenon known as Fermi resonance , where the fundamental C-H stretching vibration interacts with the first overtone of the C-H bending vibration, which happens to fall at a similar energy.[10]

This doublet is highly diagnostic. The higher wavenumber band (~2820 cm⁻¹) may sometimes be obscured by the C-H stretches of the alkyl portions of the ether groups, but the lower wavenumber band (~2720 cm⁻¹) appears in a region of the spectrum that is usually clear of other absorptions.[5][11] The presence of a distinct peak around 2720 cm⁻¹, in conjunction with a strong carbonyl peak, is considered conclusive evidence for an aldehyde.[6][7]

-

Expected Absorptions: Two moderate bands, often sharp, located near 2820 cm⁻¹ and 2720 cm⁻¹ .

Part 2: The Aryl-Alkyl Ether Group Vibrations

Ethers are characterized by their C-O-C stretching vibrations. Because this compound is an aryl-alkyl ether, it is expected to show two distinct C-O stretching bands due to asymmetric and symmetric vibrations.[12][13][14]

Asymmetric C-O-C Stretching (Ar-O bond)

The asymmetric stretch involves the C-O bonds stretching out of phase. For aryl-alkyl ethers, this vibration is very strong and appears at a higher frequency than in dialkyl ethers due to the strengthening of the Ar-O bond from resonance.[15] This band is typically found in the 1300-1200 cm⁻¹ region.[14][16] In the case of vanillin, a strong peak in the 1265-1296 cm⁻¹ range is attributed to this mode.[2] A similar strong absorption is anticipated for the target molecule, likely representing an overlap of the asymmetric stretches from both the methoxy and bromoethoxy groups.

-

Expected Absorption: A very strong, broad band between 1275-1240 cm⁻¹ .

Symmetric C-O-C Stretching (O-C bond)

The symmetric stretch involves the C-O bonds stretching in phase. In aryl-alkyl ethers, this band appears at a lower frequency, typically in the 1050-1010 cm⁻¹ range.[14][15] This band is also strong and provides complementary evidence for the ether linkage. The spectra of anisole (methoxybenzene) and other phenyl alkyl ethers clearly show this feature.[12][13]

-

Expected Absorption: A strong, sharp band between 1050-1020 cm⁻¹ .

Additionally, the methoxy group itself has a characteristic symmetric C-H stretch that appears near 2835 cm⁻¹, which can be useful for its specific identification.[16] This peak will likely overlap with the higher-wavenumber aldehydic C-H stretch.

Summary of Predicted FTIR Absorption Bands

The following table summarizes the key diagnostic absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| Aldehyde | C=O Stretch (Aromatic) | 1690 - 1665 | Very Strong | Sharp |

| C-H Stretch (Fermi Doublet) | ~2820 and ~2720 | Medium | Sharp | |

| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | 1275 - 1240 | Very Strong | Broad |

| Symmetric C-O-C Stretch | 1050 - 1020 | Strong | Sharp | |

| Aromatic Ring | C=C Stretch | 1600 - 1580 & 1515 - 1500 | Medium-Strong | Sharp |

| Alkyl Groups | C-H Stretch | 2980 - 2850 | Medium | Sharp |

| Bromo-Alkyl | C-Br Stretch | 690 - 550 | Weak - Medium | Sharp |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate the predicted absorptions, a high-quality spectrum must be acquired. The Attenuated Total Reflectance (ATR) technique is recommended for solid samples due to its simplicity and minimal sample preparation.

Methodology: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Place a small, representative amount of the solid this compound powder onto the ATR crystal (e.g., diamond or zinc selenide).

-

Sample Engagement: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor spectral quality and reproducibility.

-

Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be automatically ratioed against the collected background scan, yielding a spectrum in units of absorbance or % transmittance.

-

Cleaning: After analysis, thoroughly clean the ATR crystal and press arm with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Figure 2: Standard workflow for acquiring an FTIR spectrum using the Attenuated Total Reflectance (ATR) method.

Conclusion

The FTIR spectrum of this compound is defined by a set of highly characteristic absorption bands. The definitive presence of an aldehyde is confirmed by a strong carbonyl (C=O) stretch lowered by conjugation to the 1690-1665 cm⁻¹ region, coupled with the unique Fermi doublet for the aldehydic C-H stretch around 2820 cm⁻¹ and 2720 cm⁻¹ . The dual ether functionalities are evidenced by two prominent C-O-C stretching bands: a very strong asymmetric stretch near 1275-1240 cm⁻¹ and a strong symmetric stretch around 1050-1020 cm⁻¹ . By cross-referencing these key bands, researchers can confidently verify the molecular identity and integrity of this important chemical intermediate.

References

-

Borse, P., Naiker, V., Mestry, S., & Mhaske, S. (n.d.). FTIR spectrum of pure vanillin. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Firdaus, M., Handayani, N., & Marfu'ah, L. (2018). The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin. ResearchGate. Retrieved February 15, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry, University of Calgary. Retrieved February 15, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of vanillin powder. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2024). Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). Retrieved February 15, 2026, from [Link]

-

Mary, Y. S., & Balachandran, V. (2012). Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 266-277. Retrieved February 15, 2026, from [Link]

-

Kennesaw State University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 15, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved February 15, 2026, from [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved February 15, 2026, from [Link]

-

LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved February 15, 2026, from [Link]

-

All about chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved February 15, 2026, from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved February 15, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved February 15, 2026, from [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved February 15, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 14. IR spectrum: Ethers [quimicaorganica.org]

- 15. youtube.com [youtube.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

Methodological & Application

Protocol for nucleophilic substitution using 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Application Note: Strategic Protocols for Nucleophilic Substitution using 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Part 1: Executive Summary & Chemical Profile

This compound is a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, FGFR inhibitors). Its structure features a vanillin core modified with a bromoethoxy "linker" at the para position.

This guide details the nucleophilic substitution (

Key Chemical Attributes:

-

Electrophile 1 (Target): Primary alkyl bromide (

carbon). Moderately reactive; ideal for -

Electrophile 2 (Off-Target): Benzaldehyde carbonyl (

carbon). Susceptible to nucleophilic addition (1,2-addition) or oxidation. -

Electronic Environment: The 3-methoxy group provides steric bulk and electron donation, stabilizing the aromatic ring but having minimal inductive effect on the terminal bromide due to the ethyl spacer.

Part 2: Mechanistic Insight & Reaction Design

To successfully derivatize this molecule, one must prioritize Soft Nucleophilicity . Hard nucleophiles (e.g., Grignards, unhindered alkoxides) risk attacking the aldehyde. Soft nucleophiles (amines, thiols, stabilized phenoxides) will selectively displace the bromide.

The "Finkelstein Assist" Strategy

While the alkyl bromide is reactive, the reaction rate can be sluggish in pure acetonitrile. We recommend an in situ Finkelstein modification:

-

Add catalytic Potassium Iodide (KI).

-

The

displaces -

The amine/phenol nucleophile displaces the

rapidly. -

Result: Reduced reaction time (from 16h to 4h) and lower thermal requirements, preserving the aldehyde.

Workflow Visualization

Figure 1: Optimized workflow for nucleophilic substitution avoiding aldehyde interference.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: N-Alkylation (Synthesis of Kinase Inhibitor Intermediates)

Target Audience: Chemists synthesizing solubilized pharmacophores (e.g., piperazine or morpholine attachment).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Secondary Amine (e.g., N-methylpiperazine) (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Highly Recommended

-

Solvent: Acetonitrile (ACN) or DMF (if amine is insoluble in ACN)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 eq) in ACN (0.2 M concentration).

-

Activation: Add

(2.0 eq) and KI (0.1 eq). Stir at room temperature for 10 minutes.-

Why? This ensures the base is well-dispersed and the Finkelstein exchange initiates.

-

-

Addition: Add the Secondary Amine (1.2 eq) dropwise.

-

Reaction: Fit the flask with a reflux condenser. Heat to 60°C (oil bath temperature).

-

Note: Do not exceed 80°C. Higher temperatures increase the risk of aldehyde oxidation (Cannizzaro disproportionation) or polymerization.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.[2] Look for the disappearance of the bromide starting material (Ret. Time shifts significantly upon amination).

-

Typical Time: 3–6 hours with KI; 12–18 hours without.

-

-

Workup (Method A - Precipitation):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 10 volumes of ice-cold water.

-

Stir vigorously. The product often precipitates as a solid. Filter and wash with water.

-

-

Workup (Method B - Extraction):

-

If no precipitate forms (common with oily amines), evaporate ACN.

-

Redissolve residue in EtOAc. Wash with water (2x) and Brine (1x).

-

Dry over

, filter, and concentrate.

-

Protocol B: O-Alkylation (Phenol Ether Formation)

Target Audience: Chemists creating bis-aryl ether linkages.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Substituted Phenol (1.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) - Preferred over K2CO3 for phenols -

Solvent: DMF (Dimethylformamide)[3]

Procedure:

-

Dissolve the Phenol and

in DMF. Stir for 15 mins to generate the phenoxide anion. -

Add This compound (1.0 eq).

-

Heat to 80°C .

-

Why? Phenoxides are poorer nucleophiles than amines; slightly higher energy is required.

improves solubility and anion reactivity ("Cesium Effect").

-

-

Quench: Pour into water. Extract with EtOAc.[2]

-

Purification: Recrystallization from Ethanol is often sufficient for these bis-aryl ethers.

Part 4: Optimization & Troubleshooting Data

The following table summarizes solvent and base effects observed in internal validation runs.

| Parameter | Condition | Yield (Isolated) | Reaction Time | Notes |

| Solvent | Acetonitrile (ACN) | 88% | 6 h | Best balance of rate and workup ease. |

| Solvent | DMF | 92% | 4 h | Harder to remove solvent; requires aqueous crash. |

| Solvent | Ethanol | 65% | 18 h | Slow; risk of acetal formation with aldehyde. |

| Base | 85% | 6 h | Standard. Cheap and effective. | |

| Base | 94% | 3 h | Expensive; use only for difficult substitutions. | |

| Base | DIPEA (Hünig's Base) | 70% | 12 h | Good for soluble amines, but harder to remove salt byproducts. |

| Catalyst | KI (10 mol%) | +15% (Rate) | -50% (Time) | Critical for process efficiency. |

Quality Control: NMR Validation

When validating the product, focus on the ethoxy linker protons .

-

Starting Material: Triplet at

~3.6 ppm ( -

Product (Amine): Triplet shifts upfield to

~2.6–2.8 ppm ( -

Aldehyde Integrity: Ensure the singlet at

~9.8 ppm remains distinct and integrates to 1H. If this signal diminishes, you have oxidized or reacted the aldehyde.

Part 5: Safety & Handling

-

Alkylating Agent: The starting material is a primary alkyl bromide. Treat as a potential mutagen/carcinogen. Use gloves and work in a fume hood.

-

Aldehyde Sensitivity: Store the starting material under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation to the benzoic acid derivative.

References

-

Chemical Profile & Physical Data

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12187207, this compound. Retrieved from [Link]

-

-

Kinase Inhibitor Synthesis Applications

-

Nucleophilic Substitution Methodology

-

Dalal Institute. Aliphatic Nucleophilic Substitution: Mechanisms and Kinetics. Retrieved from [Link]

-

Sources

Preparation of Schiff Bases Using 4-(2-Bromoethoxy)-3-methoxybenzaldehyde: A Detailed Guide for Drug Discovery

Introduction: The Versatility of Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone in the synthesis of novel therapeutic agents.[1][2] Their facile synthesis, structural diversity, and wide array of biological activities—including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties—make them privileged scaffolds in drug discovery.[3][4][5] The imine linkage is crucial for their biological efficacy, often acting as a key pharmacophore that can interact with biological targets.[1][2] This guide focuses on the synthesis of Schiff bases derived from 4-(2-bromoethoxy)-3-methoxybenzaldehyde, a precursor that offers unique advantages for the development of new chemical entities. The presence of the bromoethoxy group provides a reactive handle for further molecular elaboration, such as the introduction of various functionalities to modulate pharmacokinetic and pharmacodynamic properties.

Synthetic Strategy: Condensation Reaction and Mechanistic Insights

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine.[6][7] This reaction generally proceeds by the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by acid catalysis or heat, yields the stable imine product.[8] The choice of solvent and catalyst can influence the reaction rate and yield. Protic solvents like ethanol and methanol are commonly used as they effectively solvate the reactants and intermediates.[6][9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of Schiff bases derived from this compound.

Protocol 1: General Synthesis of Schiff Bases

This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine (R-NH₂).

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 20 mL per gram of aldehyde). In a separate beaker, dissolve 1.0-1.1 equivalents of the desired primary amine in a minimal amount of absolute ethanol.

-

Reaction Setup: With continuous stirring, add the amine solution to the aldehyde solution. To this mixture, add a few drops (2-3) of glacial acetic acid to catalyze the reaction.[7]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction time can vary from 2 to 8 hours, depending on the reactivity of the amine.[7] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Isolation of the Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.[7] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or a solvent mixture like benzene-petroleum ether.[10] For non-crystalline products or to remove persistent impurities, column chromatography over silica gel or neutral alumina can be employed.[10]

-

Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven at a moderate temperature.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of Schiff bases from this compound.

| Parameter | Value/Range | Rationale |

| Solvent | Absolute Ethanol/Methanol | Good solubility for reactants and facilitates the removal of water. |

| Catalyst | Glacial Acetic Acid | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Reactant Ratio (Aldehyde:Amine) | 1:1 to 1:1.1 | A slight excess of the amine can help drive the reaction to completion. |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Provides the necessary activation energy for the dehydration step. |

| Reaction Time | 2 - 8 hours | Dependent on the nucleophilicity of the amine and steric hindrance. |

| Purification Method | Recrystallization/Column Chromatography | To obtain a high-purity product suitable for characterization and biological testing.[10][11] |

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Schiff bases.

Caption: General workflow for the synthesis of Schiff bases.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following spectroscopic techniques are routinely employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups in the synthesized compound. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1604-1650 cm⁻¹.[12][13] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) further supports the successful formation of the imine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet in the downfield region of the ¹H NMR spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the azomethine group (-CH=N-).[13][14] The signals for the aromatic and bromoethoxy protons can also be assigned to further confirm the structure.

-

¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 158-165 ppm.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to support the proposed structure by analyzing the fragmentation pattern.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. The combination of spectroscopic data from FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust confirmation of the product's identity and purity. For instance, the presence of the azomethine proton signal in the ¹H NMR spectrum, coupled with the corresponding carbon signal in the ¹³C NMR and the C=N stretch in the FT-IR, provides strong evidence for the formation of the Schiff base. Any significant deviation from the expected spectral data would indicate the presence of impurities or an incorrect structure, prompting further purification or re-evaluation of the synthetic route.

Applications in Drug Development

Schiff bases are versatile intermediates and bioactive molecules in drug discovery.[1] The bromoethoxy moiety in the title compound serves as a valuable linker for post-synthetic modifications. This allows for the facile introduction of various pharmacophores or solubilizing groups to optimize the drug-like properties of the lead compounds. The synthesized Schiff bases can be screened for a variety of biological activities, including:

-

Antimicrobial Activity: Against a panel of bacterial and fungal strains.[15]

-

Anticancer Activity: Evaluated against various cancer cell lines using assays like the MTT assay.[3]

-

Anti-inflammatory Activity: Assessed using in vitro or in vivo models of inflammation.[2]

The structure-activity relationship (SAR) of these novel Schiff bases can be systematically explored by synthesizing a library of derivatives with different primary amines and evaluating their biological profiles.

Conclusion

This guide provides a comprehensive and practical framework for the synthesis, purification, and characterization of Schiff bases derived from this compound. The detailed protocols and mechanistic insights are intended to empower researchers in medicinal chemistry and drug development to efficiently synthesize novel compounds with therapeutic potential. The inherent versatility of the starting material, coupled with the established biological importance of the Schiff base scaffold, offers a promising avenue for the discovery of new drug candidates.

References

- ResearchGate. (2024). How to purify Schiff base product?

- ResearchGate. (2023). How to purify Schiff base?

- shuo, C. (2024).

- PubMed Central. (n.d.). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity.

- Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research.

- ResearchGate. (2021). Is there an effective way of purifying schiff bases?

- Preparation and Characterization of Rare Earth Complexes of Schiff Base Derived

- Mohamed, G. G., et al. (n.d.).

- GSC Online Press. (2022).

- JOCPR. (n.d.). Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes.

- Chemistry Stack Exchange. (2020).

- ResearchGate. (2025).

- GSC Online Press. (n.d.).

- SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.).

- ResearchGate. (2025).

- Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (n.d.). PMC.

- Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflamm

- SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED

- Jetir.Org. (n.d.).

- International Journal of Chemical Studies. (2024).

- ResearchGate. (n.d.). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3).

- Benchchem. (n.d.).

- Benchchem. (n.d.).

- ijstr. (n.d.). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin.

- Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. (2023). PMC.

- SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. (n.d.).

- ResearchGate. (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3).

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]

- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 6. chemijournal.com [chemijournal.com]

- 7. benchchem.com [benchchem.com]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. simposioiiqf.com.br [simposioiiqf.com.br]

- 13. ukm.my [ukm.my]

- 14. o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

Optimization of Williamson ether synthesis for bromoethoxy benzaldehyde derivatives

Topic: Optimization of Williamson Ether Synthesis for Bromoethoxy Benzaldehyde Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Importance

The synthesis of 4-(2-bromoethoxy)benzaldehyde is a cornerstone transformation in medicinal chemistry, serving as a critical "anchor" step for PROTAC (Proteolysis Targeting Chimera) linkers and fragment-based drug discovery. While the Williamson ether synthesis is a textbook reaction, the specific alkylation of hydroxybenzaldehydes with 1,2-dibromoethane presents a classic process challenge: controlling mono-alkylation (the desired linker) versus bis-alkylation (the dimer impurity).

This Application Note details an optimized protocol that maximizes yield (>85%) and purity while suppressing the formation of the thermodynamic dimer trap. We move beyond "recipe" chemistry to explain the kinetic parameters governing the SN2 landscape.

Mechanistic Insight: The "Dimerization Trap"

The core challenge in reacting a phenol with a symmetric dihaloalkane (like 1,2-dibromoethane) is statistical.

-

Activation: Base deprotonates the phenol to form a phenoxide.

-

Step 1 (

): Phenoxide attacks 1,2-dibromoethane to form the desired Product A (Mono-bromide). -

Step 2 (

): A second phenoxide molecule attacks Product A to form Impurity B (Bis-ether dimer).

Critical Insight: Since the product (A) contains a leaving group (bromide) and an ether oxygen that can solubilize cations (increasing nucleophilicity nearby),

Mechanistic Pathway Diagram

Figure 1: Kinetic competition between mono-alkylation (green path) and dimerization (red path). High electrophile concentration blocks the red path.

Optimization Matrix: Variable Analysis

We evaluated three critical parameters to define the "Golden Batch" conditions.

| Parameter | Common Choice | Optimized Choice | Rationale |

| Stoichiometry | 1:1 to 1:2 | 1:5 to 1:10 | Critical: High equivalents of dibromoethane render the formation of the dimer statistically impossible. The excess is easily recovered. |

| Base | |||

| Solvent | Acetone | Acetonitrile (ACN) | Acetone reflux ( |

| Catalyst | None | KI (0.1 eq) | Finkelstein condition: In situ conversion of alkyl bromide to alkyl iodide (better leaving group) accelerates |

Experimental Protocol: The "Golden" Standard

Scale: 10 mmol input (scalable to 100 mmol). Target: 4-(2-bromoethoxy)benzaldehyde.[1]

Reagents

-

Substrate: 4-Hydroxybenzaldehyde (1.22 g, 10.0 mmol)

-

Electrophile: 1,2-Dibromoethane (9.4 g, 4.3 mL, 50.0 mmol) – 5.0 Equivalents

-

Base: Potassium Carbonate (

), anhydrous, granular (2.76 g, 20.0 mmol) – 2.0 Equivalents -

Solvent: Acetonitrile (ACN), HPLC grade (40 mL)

-

Catalyst: Potassium Iodide (KI) (166 mg, 1.0 mmol) – 0.1 Equivalents

Step-by-Step Methodology

-

System Setup: Equip a 100 mL round-bottom flask (RBF) with a heavy magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) to prevent aldehyde oxidation. -

Solvation: Charge the flask with 4-Hydroxybenzaldehyde and ACN. Stir until fully dissolved.

-

Deprotonation: Add

and KI. The mixture will turn into a suspension. Stir at Room Temperature (RT) for 15 minutes to allow partial phenoxide formation (color shift to yellow/orange is normal). -

Addition: Add 1,2-Dibromoethane in one portion .

-

Note: Dropwise addition is counter-productive here. You want the maximum concentration of electrophile immediately available to suppress dimerization.

-

-

Reaction: Heat to reflux (

) for 4–6 hours.-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3). Product

; SM

-

-

Workup (The "Wash" Strategy):

-

Cool to RT. Filter off the inorganic solids (

) using a sintered glass funnel. Rinse the cake with ACN. -

Concentrate the filtrate under reduced pressure to remove ACN and the bulk of excess 1,2-dibromoethane (BP

, but forms azeotropes). -

Redissolve the residue in Ethyl Acetate (50 mL).

-

Critical Wash: Wash organic layer with 10% NaOH (2 x 20 mL) to remove any unreacted phenol (prevents it from carrying over).

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification:

-

The crude oil often solidifies upon standing. Recrystallization from Ethanol/Heptane is preferred over column chromatography for scale-up.

-

Process Workflow Diagram

Figure 2: Optimized workflow ensuring removal of excess electrophile and unreacted phenol.

Quality Control & Troubleshooting

Validation Signatures (NMR)

To confirm the product and ensure no dimer is present, look for the symmetry breaker:

-

Product (Mono): You will see two distinct triplets in the aliphatic region.

-

ppm (

-

ppm (

-

ppm (

-

Impurity (Dimer): Perfect symmetry. You will see only one singlet or tight multiplet at

ppm integrating for 4 protons, and no signal at 3.6 ppm.

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Yield / Slow Rate | Inefficient solvation or stirring. | Switch solvent to DMF (faster, but harder to remove) or add 18-crown-6 ether as a phase transfer catalyst. |

| Dimer Formation | Stoichiometry too low. | Increase dibromoethane to 8-10 equivalents. The excess is recoverable via distillation. |

| Vinyl Impurity | Elimination reaction ( | Base is too strong or Temp too high. Ensure |

| Aldehyde Loss | Oxidation to benzoic acid. | Ensure Nitrogen atmosphere.[2] Check if solvent contains peroxides. |

References

-

Williamson Ether Synthesis Overview

-

Optimization of Phenol Alkylation

-

Organic Syntheses, Coll. Vol. 10, p.496 (2004); Vol. 79, p.165 (2002). (General protocols for benzaldehyde derivatives).

-

- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Synthesis of 4-(2-bromoethoxy)benzaldehyde (Specific Protocol Reference)

-

Tang, X., et al. (2012). "Synthesis and evaluation of novel benzaldehyde derivatives." Journal of Medicinal Chemistry. (Cited for stoichiometry ratios).

-

Sources

- 1. CAS 52191-15-8: 4-(2-bromoethoxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. Synthesis of Alkylthio-Benzaldehydes from Bromo-Benzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Removing unreacted 1,2-dibromoethane from 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Technical Support Case #8842: Purification of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Executive Summary: The "Why" Behind the Impurity

You are encountering residual 1,2-dibromoethane (DBE) because of a necessary evil in the synthesis design. To synthesize This compound (BEMB) from vanillin, you must use a large excess of DBE (typically 3–5 equivalents).[1][2][3][4]

The Mechanistic Reason: The phenoxide ion of vanillin is a nucleophile.[3] If DBE were present in a 1:1 ratio, the mono-alkylated product (your target) would still possess a reactive alkyl bromide tail.[2][3] A second molecule of vanillin could attack this tail, forming the bis-ether dimer (1,2-bis(4-formyl-2-methoxyphenoxy)ethane).[1][2][3][4]

-

High DBE Concentration: Statistically favors the attack of vanillin on DBE, producing the target mono-ether.[2][3]

-

Low DBE Concentration: Favors the attack of vanillin on the product, producing the dimer.

The Consequence: You successfully suppressed the dimer, but now you are left with a toxic, high-boiling (131 °C), heavy liquid (d = 2.18 g/mL) contaminant that turns your crystalline product into a sticky oil.[4]

Diagnostic & Decision Matrix

Before selecting a protocol, assess the physical state of your crude material.

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude physical state.

Resolution Protocols

Protocol A: Azeotropic Co-evaporation (For Sticky Oils)

Use this when the crude is a liquid or oil due to high DBE content.

Theory: 1,2-Dibromoethane forms a positive azeotrope with water and ethanol.[1][2][3] This allows you to "carry" the high-boiling DBE (131 °C) out of the flask at a much lower temperature, preventing thermal degradation of the aldehyde.[2]

-

Dissolution: Dissolve the crude oil in a minimal amount of Ethanol (EtOH) .[3]

-

Water Addition: Add water until the solution turns slightly cloudy (approx. 10% water v/v).

-

Evaporation: Rotovap at 50–60 °C under reduced pressure.

-

Observation: The azeotrope (BP < 80 °C) will distill off, carrying DBE with it.

-

-

Repeat: Repeat this process 2–3 times. The oil should become more viscous and eventually solidify upon cooling.[3]

Protocol B: Trituration (The "Crash" Method)

Use this to force a solid out of an oil.

-

Solvent Choice: Use cold Hexanes or Heptane .[3] BEMB is moderately polar and poorly soluble in alkanes, whereas DBE is miscible with them.[4]

-

Procedure:

-

Filtration: Filter the resulting solid rapidly. The filtrate (mother liquor) contains the extracted DBE.[3]

Protocol C: Recrystallization (The Gold Standard)

Use this for the final purification of the solid.

Target Data:

-

Solvent System: Ethanol/Water (9:1) or Methanol .[3]

-

Dissolution: Heat the solvent to near reflux. Add the crude solid slowly until dissolved.

-

Cooling: Allow to cool slowly to room temperature, then place in an ice bath (0–4 °C).

-

Wash: Wash the crystals with cold hexanes to remove surface-bound DBE.[2][3]

Technical Data Summary

| Property | Target (BEMB) | Impurity (DBE) | Implication for Separation |

| State (RT) | Solid (Crystalline) | Liquid (Heavy) | Recrystallization is highly effective.[1][2][3] |

| Melting Point | 66–70 °C [1] | 9–10 °C | Keep crystallization temp >10 °C to avoid co-precipitation.[3] |

| Boiling Point | >250 °C (est) | 131–132 °C | Vacuum drying is effective; Azeotroping is faster.[3] |

| Density | ~1.3 g/mL | 2.18 g/mL | DBE settles at the bottom in aqueous washes (beware!).[3] |

| Solubility | Polar Organics | Non-polar/Organics | Hexane wash removes DBE but not BEMB.[3] |

Frequently Asked Questions (FAQ)

Q: Can I just use high vacuum to pull off the DBE? A: Yes, but with caution. DBE boils at 131 °C at atmospheric pressure.[3] On a good Schlenk line (<1 mbar), it will sublime/evaporate. However, because BEMB melts around 66 °C, you cannot heat the flask aggressively to speed this up, or you will melt your product into a "melt" that traps the DBE.[4] Recommendation: Use Protocol A (Azeotrope) first, then high vacuum only on the solid.

Q: My product is yellow. Is that the DBE? A: No. Pure DBE is colorless.[3] A yellow color usually indicates trace oxidation of the aldehyde or residual polymerized vanillin.[3] Recrystallization from Ethanol usually removes this color.[3]

Q: I see a spot on TLC just above my product. Is that DBE? A: Unlikely. DBE is volatile and non-polar; it often runs with the solvent front or evaporates off the TLC plate before visualization.[3] If you see a persistent spot, it is likely the bis-ether dimer .[1][2][3]

-

Check: Run TLC in 30% EtOAc/Hexane.[3]

Q: Safety Alert: How do I handle the waste? A: CRITICAL. 1,2-Dibromoethane is a potent alkylating agent, a carcinogen, and can be absorbed through skin [2].[4]

-

Do not mix DBE waste with general organic waste if your facility requires segregation of halogenated solvents.[3]

-

Quench: Treat DBE-contaminated glassware with a solution of aqueous NaOH or nucleophilic amine to destroy traces before washing, although this is slow.[1][2][3] Physical removal (washing with acetone into a halogenated waste container) is standard.[3]

Visualizing the Workflow

Figure 2: Standard synthesis and purification workflow for BEMB.

References

-

Sigma-Aldrich. this compound Product Specification. Accessed 2024. Link[3]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3023, 1,2-Dibromoethane. Accessed 2024. Link[3]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Troubleshooting low yields in alkylation reactions with 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Executive Summary: The "Hidden" Reactivity Profile

As a Senior Application Scientist, I often see researchers treat 4-(2-Bromoethoxy)-3-methoxybenzaldehyde (CAS: 99070-23-2) as a simple alkyl halide. It is not. This molecule possesses a "Trojan Horse" of reactivity: the

While you are likely focusing on the primary bromide for

This guide moves beyond standard protocols to provide a thermodynamically and kinetically optimized workflow.

Critical Reaction Parameters (The "Why")

To rescue your yield, you must shift the transition state energy to favor Substitution (

| Parameter | Common Mistake | Optimized Choice | Scientific Rationale |

| Base Selection | Strong bases (NaH, KOtBu, NaOH) | Weak Inorganic Bases ( | Strong bases deprotonate the |

| Solvent | Protic solvents (EtOH, MeOH) | Polar Aprotic (DMF, MeCN, Acetone) | Protic solvents solvate the nucleophile, reducing its reactivity (nucleophilicity). Polar aprotic solvents leave the nucleophile "naked" and reactive, accelerating |

| Temperature | Reflux (>80°C) | Controlled Heat (40–60°C) | Elimination has a higher activation energy ( |

| Catalysis | None | Finkelstein Conditions (KI or NaI) | Converting the alkyl bromide to an alkyl iodide in situ creates a better leaving group, accelerating the |

Optimized Protocols

Method A: The "Cesium Effect" (Recommended for Valuable Nucleophiles)

Best for: Phenols, carboxylic acids, and thiols.

Theory: Cesium (

-

Dissolution: Dissolve your nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M concentration).

-

Activation: Add

(1.5 equiv). Stir at room temperature for 15 minutes to generate the anion. -

Addition: Add This compound (1.1 equiv).

-

Reaction: Heat to 50°C . Monitor by TLC/LCMS.

-

Checkpoint: If reaction is slow after 4 hours, add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst/iodide source.

-

Method B: The Finkelstein Modification (Recommended for Stubborn Substrates)

Best for: When the standard alkylation is sluggish or yields are <40%.

-

Halide Exchange: In a separate flask, dissolve the aldehyde reagent (1.1 equiv) in Acetone . Add NaI (1.2 equiv) and stir for 30 mins. A white precipitate (NaBr) will form.

-

Filtration (Optional): Filter off the NaBr to drive the equilibrium, or simply proceed if using DMF as the main solvent.

-